methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(3-hydroxypropyl)triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOSCXPTTPPFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564569-53-4 | |
| Record name | methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Solubility :
- The hydroxyl and hydroxymethyl groups in this compound and compound improve hydrophilicity compared to lipophilic analogs like 5b and fluorinated derivatives .
- Fluorinated compounds exhibit exceptional stability but require specialized synthesis and purification .
Biological Activity: Ethyl ester derivatives (e.g., 5b) show potent antioxidant activity, likely due to electron-donating phenoxy groups . The target compound’s hydroxyl group may enhance interactions with enzymes like carbonic anhydrase-II, similar to triazole-based inhibitors described in .
Synthetic Flexibility :
Biological Activity
Methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate is a synthetic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1564569-53-4
- Molecular Weight: 199.21 g/mol
- Chemical Structure:
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity. This compound has been studied for its efficacy against various fungal strains. In vitro studies demonstrated that compounds with similar triazole structures can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of triazole derivatives. This compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that triazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Specific investigations into this compound's activity against breast cancer cells have indicated a potential for enhanced efficacy when combined with conventional chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the hydroxypropyl group contributes to its solubility and biological interactions. Comparative studies with other triazole derivatives have shown that variations in side chains can significantly alter their pharmacological profiles .
| Compound | Structure | Activity |
|---|---|---|
| Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate | Structure | Moderate antifungal |
| Methyl 2-[4-(3-amino-propyl)-1H-1,2,3-triazol-1-yl]acetate | Structure | High anticancer activity |
| Methyl 2-[4-(3-methoxypropyl)-1H-1,2,3-triazol-1-yl]acetate | Structure | Low cytotoxicity |
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The half-maximal inhibitory concentration (IC50) was found to be significantly lower than that of many existing treatments . This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment.
Case Study: Antifungal Activity
In another investigation focusing on its antifungal properties, this compound showed potent activity against Candida albicans, with an IC50 value comparable to established antifungal agents . This highlights its potential as a therapeutic agent in treating fungal infections.
Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of click chemistry, enables the efficient synthesis of 1,4-disubstituted triazoles through a copper(I)-catalyzed cycloaddition between terminal alkynes and azides. For this compound, the target compound is synthesized by reacting methyl azidoacetate with 3-hydroxyprop-1-yne under catalytic conditions. The reaction proceeds via a stepwise mechanism:
- Copper(I) Coordination : The alkyne (3-hydroxyprop-1-yne) binds to the copper(I) catalyst, forming a copper-acetylide complex.
- Azide Activation : The azide (methyl azidoacetate) undergoes nucleophilic attack by the copper-acetylide, leading to a six-membered cyclic intermediate.
- Triazole Formation : Cyclization and proton transfer yield the 1,4-disubstituted triazole product with high regioselectivity.
The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or 2,6-bis(4-tert-butylpyridyl) (dtbpy) enhances reaction efficiency and selectivity, achieving yields exceeding 75% under optimized conditions.
Synthetic Procedure
Step 1: Preparation of Methyl Azidoacetate
Methyl azidoacetate is synthesized via diazo transfer from methyl glyoxylate using p-toluenesulfonyl azide (p-TsN3) in the presence of potassium carbonate. The reaction is conducted in acetonitrile at room temperature, yielding the azide intermediate after 12 hours:
$$
\text{Methyl glyoxylate} + \text{p-TsN}3 \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Methyl azidoacetate} + \text{p-TsNH}_2
$$
Step 2: CuAAC Reaction
A mixture of methyl azidoacetate (1.0 equiv.), 3-hydroxyprop-1-yne (1.2 equiv.), copper(I) iodide (0.2 equiv.), and dtbpy (0.3 equiv.) in acetonitrile is stirred under nitrogen at room temperature for 3 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the triazole derivative.
Key Parameters :
- Catalyst System : CuI/dtbpY achieves >90% conversion.
- Solvent : Acetonitrile provides optimal solubility and reaction kinetics.
- Temperature : Room temperature minimizes side reactions.
Sequential Alkylation Strategies
N1-Alkylation of Preformed Triazole Cores
An alternative approach involves the alkylation of a pre-synthesized 4-(3-hydroxypropyl)-1H-1,2,3-triazole with methyl bromoacetate. This method is advantageous for large-scale production due to its compatibility with continuous-flow systems.
Step 1: Synthesis of 4-(3-Hydroxypropyl)-1H-1,2,3-Triazole
The triazole core is prepared via cycloaddition between propargyl alcohol derivatives and azides. For example, propargyl ethers protected with tert-butyldimethylsilyl (TBS) groups are reacted with benzyl azide under CuAAC conditions, followed by deprotection to yield the 3-hydroxypropyl substituent.
Step 2: Alkylation with Methyl Bromoacetate
The triazole (1.0 equiv.) is treated with methyl bromoacetate (1.5 equiv.) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 6 hours, yielding the target compound after extraction and purification:
$$
\text{4-(3-Hydroxypropyl)-1H-1,2,3-triazole} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| CuAAC | 75–82 | >95% |
| Sequential Alkylation | 65–70 | >90% |
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
The CuAAC method benefits from reduced catalyst loadings (0.05–0.1 equiv. CuI) when paired with microwave irradiation, shortening reaction times to 30 minutes without compromising yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance azide reactivity but may necessitate higher temperatures (50–60°C).
Protecting Group Strategies
The 3-hydroxypropyl group’s hydroxyl functionality requires protection during alkylation to prevent side reactions. Silyl ethers (e.g., TBS) are preferred due to their stability under basic conditions and ease of removal via fluoride-based deprotection.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Adoption of continuous-flow reactors improves scalability and safety by enabling precise control over reaction parameters (temperature, residence time). A two-step flow system for CuAAC followed by deprotection achieves a throughput of 1.2 kg/day with >85% yield.
Waste Management
Copper residues from catalytic reactions are efficiently removed via chelating resins (e.g., QuadraPure TU), reducing environmental impact and meeting regulatory standards.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3) :
- δ 7.42 (s, 1H, triazole-H)
- δ 4.62 (t, J = 6.8 Hz, 2H, CH2OCO)
- δ 3.78 (s, 3H, OCH3)
- δ 3.65 (t, J = 6.2 Hz, 2H, CH2OH)
- δ 2.51 (quin, J = 6.5 Hz, 2H, CH2CH2CH2)
13C NMR (126 MHz, CDCl3) :
- δ 167.2 (COOCH3)
- δ 144.1 (triazole-C)
- δ 61.8 (CH2OH)
- δ 52.3 (OCH3)
IR (ATR) :
- 1740 cm⁻¹ (C=O stretch)
- 3350 cm⁻¹ (O-H stretch)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
